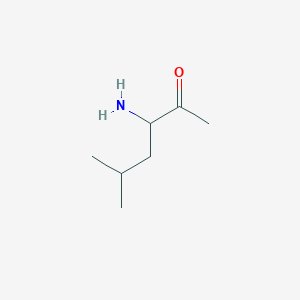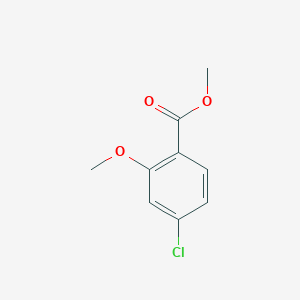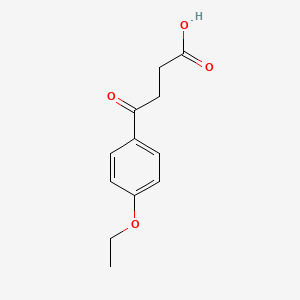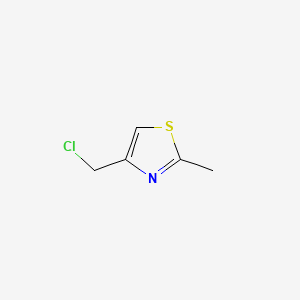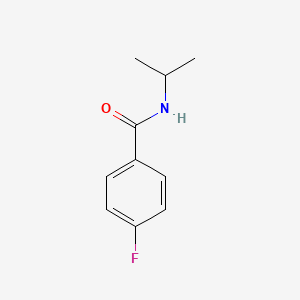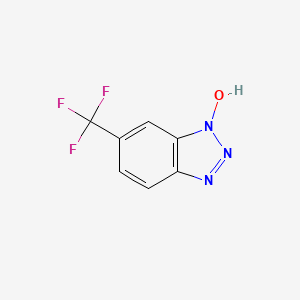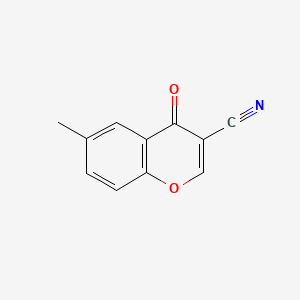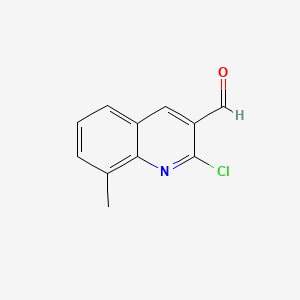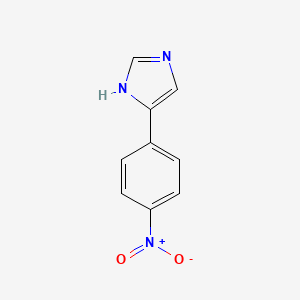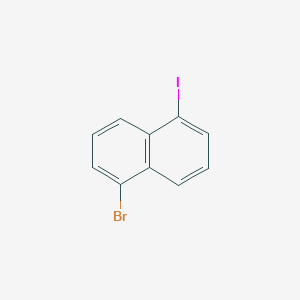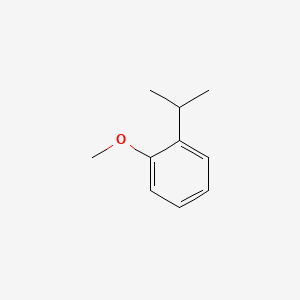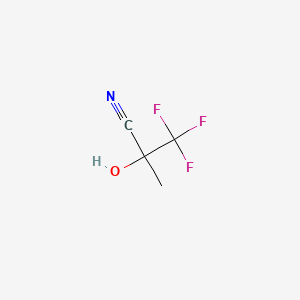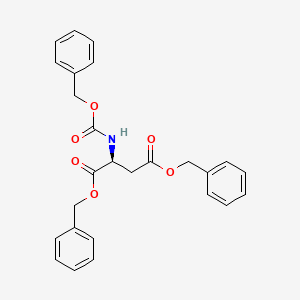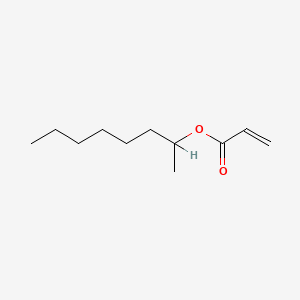
1-Methylheptyl acrylate
Vue d'ensemble
Description
1-Methylheptyl acrylate is an organic compound with the molecular formula C11H20O2 . It is also known by its IUPAC name, octan-2-yl prop-2-enoate . The molecular weight of 1-Methylheptyl acrylate is 184.2753 .
Molecular Structure Analysis
The molecular structure of 1-Methylheptyl acrylate can be represented by the InChI string: InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
Anchoring of Nematic Fluids
- Control of Nematic Fluid Anchoring: The photopolymerization of alkyl acrylate monomers, including 1-methylheptyl acrylate, creates a cellular matrix of liquid crystalline droplets. This process allows control over the alignment of liquid crystalline molecules through variations in alkyl side chains. For example, poly(methylheptyl acrylate)s, particularly the 1-methylheptyl analogue, demonstrate a preference for planar anchoring of a nematic fluid across a studied temperature range. This control mechanism enables tunability of anchoring behavior, offering potential applications in liquid crystal display technologies and other areas where control of liquid crystal orientation is critical (Zhou et al., 2005).
Polymerization Techniques
Atom-Transfer Radical Polymerization (ATRP)
Research on ATRP of acrylates, including 1-methylheptyl acrylate derivatives, in ionic liquids demonstrates that the polymerization process and resulting polymer properties can be significantly influenced by the solvent and monomer structure. This offers insights into the efficient synthesis of polymers with specific characteristics, useful in materials science and polymer chemistry (Biedroń & Kubisa, 2001).
Copper(II)/Tertiary Amine Synergy in Polymerization
Studies reveal that in the presence of copper(II) bromide and a tertiary amine ligand, the photoinduced polymerization of acrylates, such as 1-methylheptyl acrylate, can achieve near-quantitative monomer conversion with excellent control over polymer dispersity. This highlights a method for efficient polymer synthesis, relevant in creating advanced materials with tailored properties (Anastasaki et al., 2014).
Environmental Applications
- Removal of Acrylate Emissions: Research on the removal of acrylate emissions, such as methyl acrylate, using biotrickling filters indicates potential environmental applications for managing acrylate pollutants. This is particularly relevant in reducing the environmental impact of acrylate manufacturing processes (Wu et al., 2016).
Safety And Hazards
1-Methylheptyl acrylate is considered hazardous. If inhaled or ingested, medical attention should be sought immediately. It can cause skin irritation and may cause an allergic skin reaction. It can also cause serious eye irritation and may cause respiratory irritation . It is combustible and should be kept away from flames and hot surfaces .
Propriétés
IUPAC Name |
octan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCKEGFHGRMLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020316 | |
| Record name | 2-Octyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylheptyl acrylate | |
CAS RN |
42928-85-8 | |
| Record name | 2-Octyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42928-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042928858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42928-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


